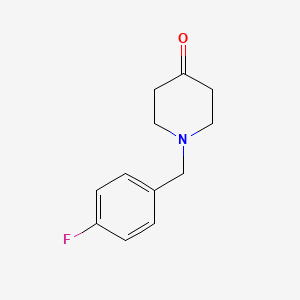

1-(4-Fluorobenzyl)-4-piperidone

Descripción

1-(4-Fluorobenzyl)-4-piperidone is a fluorinated derivative of 4-piperidone, featuring a 4-fluorobenzyl group attached to the nitrogen atom of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as mizolastine derivatives and SARS-CoV-2 inhibitors . Its molecular formula is C₁₂H₁₄FNO, with a molecular weight of 207.24 g/mol (calculated). Key spectral data includes a 13C-NMR carbonyl resonance at 206.98 ppm (CDCl₃), characteristic of the piperidone ring .

Propiedades

Fórmula molecular |

C12H14FNO |

|---|---|

Peso molecular |

207.24 g/mol |

Nombre IUPAC |

1-[(4-fluorophenyl)methyl]piperidin-4-one |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 |

Clave InChI |

SQMIXHCJWRQFCT-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1=O)CC2=CC=C(C=C2)F |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-(4-Fluorobenzyl)-4-piperidone possesses notable biological activities, including:

- Inhibition of Tyrosinase : This compound has been explored for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Such inhibition is valuable for treating hyperpigmentation disorders .

- Antiviral Properties : Studies have shown that derivatives of this compound exhibit antiviral activity against influenza viruses. Specifically, analogs with the 4-fluorobenzyl group have demonstrated enhanced efficacy compared to their non-fluorinated counterparts .

Case Study: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of compounds derived from this compound on Agaricus bisporus tyrosinase. One derivative exhibited an IC50 value of 0.18 μM, significantly more active than the reference compound kojic acid (IC50 = 17.76 μM). This compound also showed no cytotoxicity while exerting antimelanogenic effects on B16F10 cells .

Case Study: Antiviral Activity

In another investigation, N-benzyl 4,4-disubstituted piperidine compounds were tested against the influenza A virus. The 4-fluorobenzyl analogue demonstrated a five-fold increase in antiviral activity compared to other tested compounds . This highlights the potential of this compound derivatives in developing effective antiviral therapies.

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique aspects of related compounds to illustrate the diversity within the piperidine class:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-piperidone | Benzyl group at position 1 | Used as a precursor in drug synthesis |

| 1-(3-Fluorobenzyl)-4-piperidone | 3-Fluorobenzyl substitution | Potentially different pharmacokinetics |

| N-Benzyl-4,4-disubstituted piperidine | Two substituents on the piperidine ring | Exhibits strong antiviral properties |

| 1-Boc-4-piperidone | Boc (tert-butoxycarbonyl) protecting group | Used in peptide synthesis as an intermediate |

This table emphasizes how variations in substitution patterns can lead to significant differences in biological activity and application potential.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Spectral Properties

The table below compares 1-(4-Fluorobenzyl)-4-piperidone with analogs differing in substituents on the benzyl group:

Key Observations:

- Substituent Size and Polarity : The fluorine atom (van der Waals radius ~1.47 Å) reduces molecular symmetry and polarizability compared to bulkier substituents like chlorine (~1.75 Å), leading to lower melting points in fluorinated analogs (e.g., 200–202°C for fluorobenzyl vs. 264°C for chlorobenzyl indole derivatives) .

- Electronic Effects: The electron-withdrawing fluorine enhances the electrophilicity of the carbonyl group in this compound, as evidenced by its 13C-NMR carbonyl shift at 206.98 ppm, slightly upfield compared to non-fluorinated analogs (~205–210 ppm) due to reduced resonance stabilization .

Métodos De Preparación

Grignard Addition (Source)

-

N-Benzyl-4-Piperidone Synthesis : React 4-piperidone with benzyl chloride (analogous to 4-fluorobenzyl chloride).

-

Grignard Reaction : Treat with 4-fluorobenzyl magnesium chloride to form a diol intermediate.

-

Dehydration : Oxidize or dehydrate to regenerate the ketone.

Note : This method is less direct and introduces unnecessary steps, making it less favorable.

Critical Analysis of Reaction Efficiency

| Method | Advantages | Drawbacks |

|---|---|---|

| Alkylation | High yield, simple workup | Requires stoichiometric base |

| 1,5-Dichloro-3-Pentanone | Constructs ring de novo | Higher cost of dichloro-pentanone |

| Reductive Amination | Flexibility in amine selection | Unproven for this substrate |

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

-

Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve alkylation efficiency.

-

Temperature Control : Lower temperatures (0–20°C) minimize side reactions during base-mediated alkylation.

Analytical Characterization

Key Techniques

| Technique | Purpose | Data Example |

|---|---|---|

| ¹H NMR | Confirm regiochemistry | δ 7.20–7.40 (aromatic H) |

| ¹³C NMR | Identify carbonyl and fluorobenzyl groups | δ ~165 ppm (C=O), δ ~135 ppm (C-F) |

| HRMS | Verify molecular weight | [M+H]⁺ = 233.1052 (calculated) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-4-piperidone and its derivatives?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, this compound derivatives can be prepared by reacting 4-piperidone with 4-fluorobenzyl halides in the presence of bases like KCO or DBU. Key steps include LiAlH-mediated reductions (e.g., converting esters to amines) and hydrogenation over Raney Ni .

- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.99–6.69 ppm for fluorobenzyl groups) and mass spectrometry (e.g., molecular ion peaks matching calculated weights) .

Q. How is the purity and stability of this compound assessed during synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor purity. For stability, conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and track decomposition via TLC or LC-MS .

- Data Handling : Compare retention times with standards and quantify impurities using area normalization .

Q. What pharmacological screening methods are used for this compound derivatives?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for histamine H receptors using H-mepyramine).

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate binding affinity (K) or inhibitory constants .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., compound 4 in Scheme 1) arise during synthesis, and how are they addressed?

- Mechanistic Insight : Byproducts may form via N-demethylation or self-catalyzed diarylation. For example, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole reacts with amines to form quaternary intermediates that decompose into unexpected products .

- Mitigation Strategies :

- Optimize stoichiometry (e.g., use 2 equivalents of amine to suppress side reactions).

- Monitor reaction progress in real-time using in situ IR or Raman spectroscopy .

- Reference Case : In the synthesis of Mizolastine, NaH in DMF was critical to prevent N-dealkylation .

Q. What role do substituents (e.g., alkoxy groups) play in modulating reaction pathways?

- Key Findings : Alkoxy groups at position 6 of benzimidazoles stabilize cationic intermediates via resonance, accelerating N-demethylation. For example, isopropoxy groups enhance electrophilicity at the C2 position, favoring SNAr amination .

- Experimental Design : Compare reaction rates of derivatives with/without alkoxy groups using kinetic studies (e.g., pseudo-first-order conditions) .

Q. How can computational modeling aid in optimizing this compound derivatives for target selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses to tyrosine kinases or GPCRs.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

- Root Causes : Variability in reaction conditions (e.g., solvent purity, catalyst aging). For instance, LiAlH reductions are sensitive to moisture, leading to yield fluctuations .

- Resolution Framework :

Replicate reactions under controlled conditions (dry solvents, inert atmosphere).

Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

- Hypothesis Testing : Differences may arise from stereochemistry (e.g., axial vs. equatorial substituents) or off-target effects.

- Experimental Approach :

- Synthesize enantiomers via chiral resolution (e.g., using Chiralpak columns).

- Conduct selectivity profiling against related receptors/enzymes .

Methodological Frameworks

Q. How to formulate rigorous research questions for studying this compound?

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does introducing a trifluoromethyl group at C3 improve blood-brain barrier penetration?" .

- PICO Framework : Define Population (target protein), Intervention (derivative), Comparison (parent compound), Outcome (binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.